molecular formula C13H18N2O2 B13344133 (3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one CAS No. 165257-07-8

(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one

Katalognummer: B13344133
CAS-Nummer: 165257-07-8
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: LILAYWPBNDSOKZ-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one is a chiral compound with significant potential in various scientific fields. It is characterized by its unique azepanone ring structure, which includes an amino group, a benzyl group, and a hydroxyl group. This compound’s stereochemistry is defined by the (3R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions to form the azepanone ring . The stereochemistry is controlled through the use of chiral catalysts or resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the azepanone ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and catalysts

Wirkmechanismus

The mechanism of action of (3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one stands out due to its unique azepanone ring structure and specific stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

165257-07-8

Molekularformel

C13H18N2O2

Molekulargewicht

234.29 g/mol

IUPAC-Name

(3R,4S)-3-amino-1-benzyl-4-hydroxyazepan-2-one

InChI

InChI=1S/C13H18N2O2/c14-12-11(16)7-4-8-15(13(12)17)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9,14H2/t11-,12+/m0/s1

InChI-Schlüssel

LILAYWPBNDSOKZ-NWDGAFQWSA-N

Isomerische SMILES

C1C[C@@H]([C@H](C(=O)N(C1)CC2=CC=CC=C2)N)O

Kanonische SMILES

C1CC(C(C(=O)N(C1)CC2=CC=CC=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.